4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]
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Overview
Description
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is a complex organic compound characterized by its unique structure, which includes a piperazine core linked to pyrimidine rings substituted with pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 2,6-dichloropyrimidine in the presence of a base, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Piperazine-1,4-diyl)dianiline
- 2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]
- 1,4-Bis(acryloyl)piperazine
Uniqueness
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
908140-93-2 |
---|---|
Molecular Formula |
C28H42N10 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
4-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C28H42N10/c1-2-10-33(9-1)23-21-25(31-27(29-23)37-13-5-6-14-37)35-17-19-36(20-18-35)26-22-24(34-11-3-4-12-34)30-28(32-26)38-15-7-8-16-38/h21-22H,1-20H2 |
InChI Key |
TVHYVPBPGBLKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7 |
Origin of Product |
United States |
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